ZH8659

TAAR1 agonist Gq signaling Schizophrenia

Researchers studying TAAR1-mediated Gq signaling pathways often encounter confounding results from dual-pathway or non-selective agonists. ZH8659 (CAS 885466-70-6) directly addresses this by providing a clean, Gq-selective pharmacological tool. - Gq-selective TAAR1 agonism (EC50 2.6 nM) isolates specific downstream signaling cascades. - Orally bioavailable; alleviates MK-801-induced phenotypes without catalepsy for clean behavioral readouts. - Structurally distinct furan-containing chemotype for benchmarking and SAR studies. Supplied as hydrochloride salt, ≥98% HPLC purity. Standard pack sizes available for immediate dispatch.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B12385770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZH8659
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=C(C=C2)CCN
InChIInChI=1S/C12H13NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2
InChIKeyFZMXPPREHPXEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZH8659: Gq-Selective TAAR1 Agonist for Schizophrenia Research


ZH8659 (2-[4-(Furan-2-yl)phenyl]ethan-1-amine; CAS 885466-70-6) is a small-molecule, orally available agonist that exhibits high potency and selectivity for the trace amine-associated receptor 1 (TAAR1) . It acts as a preferential activator of the Gq signaling pathway downstream of both mouse and human TAAR1, with an EC50 of 2.6 nM in functional assays [1]. The compound, typically supplied as its hydrochloride salt (≥98% purity by HPLC), is a solid with a molecular weight of 187.24 g/mol (free base) . ZH8659 is currently at the preclinical stage of development and is primarily utilized in research focused on elucidating TAAR1-mediated signaling in the context of schizophrenia and other neurological disorders [1][2].

ZH8659: Unique Gq Bias vs. Other TAAR1 Agonists


The therapeutic potential of targeting TAAR1 in schizophrenia is well-established, yet the specific downstream signaling cascades engaged by different agonists are now understood to be non-redundant [1]. ZH8659 is a highly Gq-selective agonist, while close structural and functional analogs such as ZH8651 (a Gs/Gq dual agonist) and ZH8667 (a Gs-selective agonist) exhibit distinct signaling biases [2][3]. Furthermore, in vivo data demonstrate that a dual Gs/Gq agonist like ZH8651 does not fully recapitulate the behavioral effects of a Gq-selective agonist like ZH8659, and both differ significantly from the clinical-stage dual TAAR1/5-HT1A agonist SEP-363856 (ulotaront) [1][4]. Consequently, selecting a TAAR1 agonist without confirming its specific signaling profile can lead to unpredictable and confounding results in both biochemical and behavioral assays, making the unique Gq-bias of ZH8659 a critical and non-substitutable feature for targeted research applications [1].

ZH8659: Quantitative Differentiation vs. Analogs


Gq-Selective TAAR1 Agonism vs. ZH8651 and ZH8667

ZH8659 is a highly potent and selective Gq agonist for both mouse and human TAAR1, with a reported EC50 of 2.6 nM [1]. In contrast, the structurally related analog ZH8651 is a dual Gs/Gq agonist, while ZH8667 is a Gs-selective agonist [2][3]. This differential signaling bias is a direct consequence of the design principles elucidated by Shang et al., where targeting distinct secondary binding pockets on TAAR1 enables the development of agonists with preferential Gq, Gs, or dual Gs/Gq activity [1].

TAAR1 agonist Gq signaling Schizophrenia GPCR pharmacology

Alleviation of MK-801-Induced Phenotypes Without Catalepsy

In an MK-801-induced mouse model of schizophrenia, treatment with ZH8659 significantly alleviated disease-like phenotypes . Critically, this therapeutic effect was achieved without the induction of catalepsy, a common and debilitating extrapyramidal side effect associated with typical antipsychotic drugs that target the dopamine D2 receptor . This finding positions ZH8659 as a valuable tool for studying non-dopaminergic mechanisms of antipsychotic action.

Schizophrenia MK-801 Catalepsy Behavioral pharmacology

Oral Bioavailability for Chronic Dosing Studies

ZH8659 is reported to be orally available, a key characteristic for its utility in chronic in vivo studies . While detailed pharmacokinetic parameters (e.g., Cmax, t1/2, F%) are not currently published in the public domain, the compound's demonstrated oral activity in mouse behavioral models provides strong supporting evidence for its suitability in longitudinal experiments . This is a significant practical advantage over research compounds that require more invasive routes of administration (e.g., intraperitoneal, intravenous) for achieving CNS exposure.

Pharmacokinetics Oral bioavailability In vivo studies Schizophrenia models

Furan-Based Scaffold and Unique Pharmacological Profile

The molecular structure of ZH8659 contains a distinctive 4-(furan-2-yl)phenyl core, differentiating it from other TAAR1 agonist chemotypes . While the complete structure-activity relationship (SAR) for this series is not fully public, the furan moiety is a key structural element that is likely to contribute to the compound's Gq signaling bias and high potency, as revealed by cryo-EM structural studies of related TAAR1 agonists from the same research program [1]. This chemotype offers an alternative to the more widely explored phenethylamine and imidazoline-based TAAR1 ligands, providing a valuable new tool for medicinal chemistry and drug discovery efforts.

Medicinal chemistry Structure-activity relationship TAAR1 agonist Furan

ZH8659: Optimal Research Applications


Dissecting Gq-Mediated TAAR1 Signaling

The well-characterized Gq-selectivity and high potency (EC50 2.6 nM) of ZH8659 make it the ideal tool for researchers aiming to isolate and study the specific cellular and physiological consequences of TAAR1-mediated Gq activation [1]. By using ZH8659 in parallel with Gs-selective (e.g., ZH8667) or dual Gs/Gq (e.g., ZH8651) agonists, scientists can definitively link distinct downstream signaling cascades to specific behavioral or neurochemical outcomes, a critical step in understanding TAAR1's complex pharmacology [2][3].

Long-Term Behavioral Studies in Schizophrenia Models

The oral bioavailability of ZH8659 is a significant practical advantage for researchers conducting chronic dosing studies in rodent models of schizophrenia . Its demonstrated ability to alleviate MK-801-induced schizophrenia-like phenotypes without inducing catalepsy ensures that behavioral readouts are not confounded by motor impairment, allowing for a clean assessment of cognitive and social behaviors . This makes ZH8659 a superior choice for longitudinal studies investigating disease progression or long-term treatment effects.

Medicinal Chemistry for Next-Generation Antipsychotics

As a structurally novel, furan-containing TAAR1 agonist with a defined Gq-bias, ZH8659 serves as a valuable starting point and benchmarking tool for medicinal chemistry programs focused on TAAR1 [4]. Its unique chemotype and known pharmacological profile allow for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties, thereby guiding the rational design of novel antipsychotic drug candidates that act through a non-dopaminergic mechanism [4].

Complementary Tool for Clinical TAAR1 Agonist Studies

While clinical-stage TAAR1 agonists like ulotaront (SEP-363856) are valuable, their dual activity at TAAR1 and 5-HT1A receptors complicates the interpretation of TAAR1-specific effects [5]. ZH8659, with its selective TAAR1/Gq profile, provides a cleaner pharmacological tool for definitively attributing observed effects to TAAR1 agonism alone [1]. Using ZH8659 in conjunction with ulotaront can help deconvolute the contributions of TAAR1 versus 5-HT1A agonism to the clinical efficacy and side-effect profile of these dual-acting agents.

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